Vinyldimethylbenzylsilane

Description

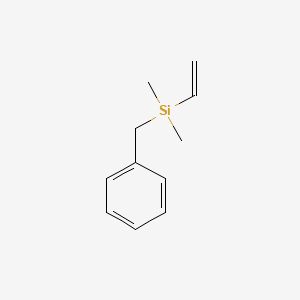

Vinyldimethylbenzylsilane is a hypothetical organosilicon compound characterized by a vinyl group, two methyl groups, and a benzyl group attached to a silicon atom. While specific data on this compound is absent in the provided evidence, comparisons can be drawn with structurally similar silanes, such as Dichloromethylvinylsilane, Vinyltrimethoxysilane, and hydrolysis products of chloroethenyldimethylsilane. These compounds share functional groups (e.g., vinyl, methyl, or chloro substituents) and are widely used in industrial applications, including adhesives, coatings, and intermediates .

Properties

CAS No. |

18001-46-2 |

|---|---|

Molecular Formula |

C11H16Si |

Molecular Weight |

176.33 g/mol |

IUPAC Name |

benzyl-ethenyl-dimethylsilane |

InChI |

InChI=1S/C11H16Si/c1-4-12(2,3)10-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |

InChI Key |

YWUOHGZSMYKDCM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CC1=CC=CC=C1)C=C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Vinyldimethylbenzylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: Medicine: It is explored for its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: this compound is utilized in the production of silicon-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which vinyldimethylbenzylsilane exerts its effects depends on the specific application. In organic synthesis, it typically acts as a reagent or intermediate, participating in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it undergoes, such as the formation of carbon-silicon bonds in hydrosilylation reactions.

Comparison with Similar Compounds

Chemical Structures and Identifiers

Stability and Reactivity

- Dichloromethylvinylsilane : High reactivity due to chlorine substituents; prone to hydrolysis and condensation reactions .

- Vinyltrimethoxysilane: Hydrolyzes in moisture to form silanol intermediates, enabling adhesion promotion .

- Hydrolysis products of chloroethenyldimethylsilane : Cured forms are exempt from EPA reporting, indicating reduced reactivity post-polymerization .

Key Research Findings

- Workplace Safety : Chlorinated silanes like Dichloromethylvinylsilane and hydrolysis products require stringent exposure controls (e.g., ventilation, PPE) to mitigate liver and mutagenic risks .

- Environmental Impact : Vinyltrimethoxysilane disposal must avoid water contamination, aligning with EPA guidelines for silane derivatives .

- Industrial Limitations : Post-cured silane products are exempt from EPA reporting, emphasizing the need for proper polymerization to reduce hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.